
N-(2-Benzylphenyl)-5-chloro-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Bencilfenil)-5-cloro-2-hidroxibenzamida es un compuesto químico que pertenece a la clase de las benzamidas. Se caracteriza por la presencia de un grupo bencilo unido a un anillo fenilo, que a su vez está conectado a una porción clorada de hidroxibenzamida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(2-Bencilfenil)-5-cloro-2-hidroxibenzamida generalmente implica la reacción de 2-bencilfenilamina con ácido 5-cloro-2-hidroxibenzoico. La reacción generalmente se lleva a cabo en presencia de un agente de acoplamiento como N,N'-diciclohexilcarbodiimida (DCC) y un catalizador como 4-dimetilaminopiridina (DMAP) para facilitar la formación del enlace amida. Las condiciones de reacción a menudo incluyen el reflujo de los reactivos en un solvente adecuado como diclorometano o tetrahidrofurano (THF) durante varias horas .
Métodos de producción industrial
La producción industrial de N-(2-Bencilfenil)-5-cloro-2-hidroxibenzamida puede implicar rutas sintéticas similares, pero a mayor escala. El proceso puede optimizarse para obtener mayores rendimientos y pureza empleando técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados. Además, se utilizan métodos de purificación como la recristalización y la cromatografía para obtener el producto final con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
N-(2-Bencilfenil)-5-cloro-2-hidroxibenzamida experimenta diversas reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo fenólico puede oxidarse para formar quinonas.
Reducción: El grupo nitro, si está presente, puede reducirse a una amina.
Sustitución: El átomo de cloro puede sustituirse con otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o gas hidrógeno (H₂) en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleofílica a menudo requieren la presencia de una base como hidróxido de sodio (NaOH) o carbonato de potasio (K₂CO₃).
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Aminas y otros productos reducidos.
Sustitución: Varias benzamidas sustituidas dependiendo del nucleófilo utilizado
Aplicaciones Científicas De Investigación
N-(2-Bencilfenil)-5-cloro-2-hidroxibenzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Se explora su potencial terapéutico en el tratamiento de diversas enfermedades, incluidos el cáncer y las afecciones inflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos
Mecanismo De Acción
El mecanismo de acción de N-(2-Bencilfenil)-5-cloro-2-hidroxibenzamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o modular la función del receptor interactuando con el dominio de unión del receptor. Estas interacciones pueden conducir a alteraciones en las vías de señalización celular, lo que finalmente da como resultado los efectos biológicos observados del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
N-(2-Bencilfenil)ureas: Estos compuestos comparten una estructura bencilfenílica similar pero difieren en los grupos funcionales unidos al anillo bencénico.
Isocianatos de fenilo: Estos compuestos contienen un anillo fenilo unido a un grupo isocianato y presentan reactividad y aplicaciones diferentes.
Singularidad
N-(2-Bencilfenil)-5-cloro-2-hidroxibenzamida es única debido a su combinación específica de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. La presencia de una porción de hidroxibenzamida clorada y un grupo bencilfenilo permite diversas modificaciones químicas y posibles aplicaciones terapéuticas .
Propiedades
Número CAS |
634185-98-1 |
|---|---|
Fórmula molecular |
C20H16ClNO2 |
Peso molecular |
337.8 g/mol |
Nombre IUPAC |
N-(2-benzylphenyl)-5-chloro-2-hydroxybenzamide |
InChI |
InChI=1S/C20H16ClNO2/c21-16-10-11-19(23)17(13-16)20(24)22-18-9-5-4-8-15(18)12-14-6-2-1-3-7-14/h1-11,13,23H,12H2,(H,22,24) |
Clave InChI |
RREXKFQNQAAFDY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


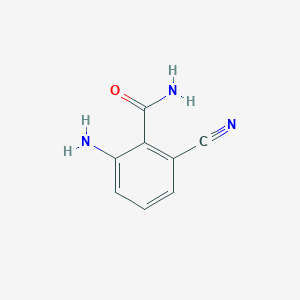

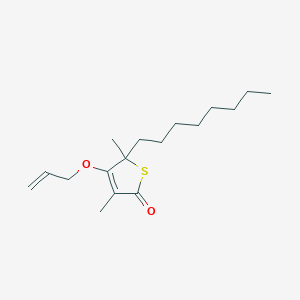
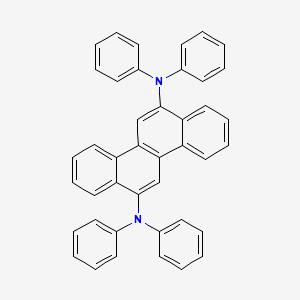
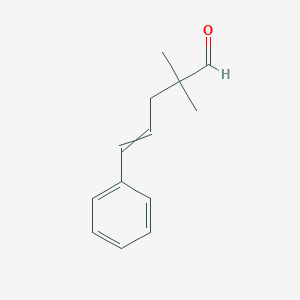
![1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12582877.png)
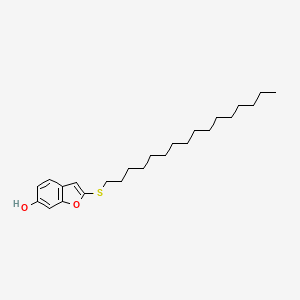
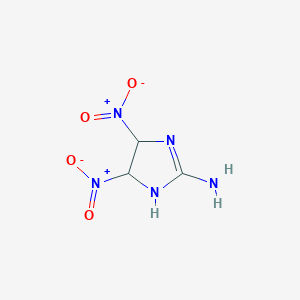
![2,6-Dithiaspiro[3.3]heptane, 2,2,6,6-tetraoxide](/img/structure/B12582895.png)
![4-[(4-Hydroxyphenyl)-(4-methylsulfanylphenyl)methyl]phenol](/img/structure/B12582902.png)
![4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate](/img/structure/B12582908.png)


![N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12582921.png)
